molecular formula C21H20N4O4S B2984309 5-((4-Methoxyphenyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940998-61-8

5-((4-Methoxyphenyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2984309
CAS RN: 940998-61-8
M. Wt: 424.48
InChI Key: CKNSVNIDODSYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Methoxyphenyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, have been extensively studied. These compounds exhibit significant chemical and biological properties, making them relevant in the synthesis of insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. This highlights the versatility of oxazole derivatives in medicinal chemistry and their potential for the development of novel therapeutic agents (Abdurakhmanova et al., 2018).

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, including oxazole-related compounds, are being explored for sustainable alternatives to non-renewable hydrocarbons. These compounds have promising applications in producing monomers, polymers, fuels, pharmaceuticals, and more, demonstrating the role of oxazole derivatives in green chemistry and sustainability (Chernyshev et al., 2017).

Functional Chemical Groups in CNS Drugs

Research into heterocyclic compounds like oxazoles and pyrrolidines reveals their potential for synthesizing central nervous system (CNS) acting drugs. These compounds' functional chemical groups may serve as lead molecules for developing new therapeutics, underscoring their importance in drug discovery for neurological conditions (Saganuwan, 2017).

Chlorogenic Acid's Pharmacological Review

Chlorogenic acid, found in green coffee extracts and tea, demonstrates a variety of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. This illustrates the potential of natural compounds in the prevention and treatment of various diseases, including those that might involve oxazole derivatives indirectly (Naveed et al., 2018).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing compounds to treat human diseases. Its versatility and the ability to influence the stereochemistry of molecules make it an essential scaffold in designing biologically active compounds, highlighting the significance of nitrogen heterocycles in drug development (Li Petri et al., 2021).

properties

IUPAC Name

5-(4-methoxyanilino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-28-17-8-6-16(7-9-17)23-21-19(14-22)24-20(29-21)15-4-10-18(11-5-15)30(26,27)25-12-2-3-13-25/h4-11,23H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNSVNIDODSYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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